3-Benzyl-5-methoxy-7-methylchromen-2-one
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Overview
Description
3-Benzyl-5-methoxy-7-methylchromen-2-one: is a synthetic organic compound belonging to the chromenone family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-methoxy-7-methylchromen-2-one typically involves the condensation of appropriate benzyl and methoxy derivatives with a chromenone precursor. One common method includes the use of benzyl bromide and 5-methoxy-7-methylchromen-2-one in the presence of a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-5-methoxy-7-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenones depending on the substituent introduced.
Scientific Research Applications
Chemistry: 3-Benzyl-5-methoxy-7-methylchromen-2-one is used as a building block in organic synthesis for the development of more complex molecules .
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, it is used in the synthesis of dyes, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Benzyl-5-methoxy-7-methylchromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 3-Benzyl-7-methoxy-2H-chromen-2-one
- 5-Hydroxy-7-methoxy-2-methyl-3-phenyl-4-chromenone
- 3-Benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one .
Comparison: Compared to these similar compounds, 3-Benzyl-5-methoxy-7-methylchromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group at the 3-position and the methoxy group at the 5-position can enhance its stability and interaction with biological targets .
Properties
Molecular Formula |
C18H16O3 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-benzyl-5-methoxy-7-methylchromen-2-one |
InChI |
InChI=1S/C18H16O3/c1-12-8-16(20-2)15-11-14(18(19)21-17(15)9-12)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChI Key |
AOPKGUPAQXHRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3)C(=C1)OC |
Origin of Product |
United States |
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